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Indole-3-acetyl-glutamate -

Indole-3-acetyl-glutamate

Catalog Number: EVT-1595040
CAS Number:
Molecular Formula: C15H14N2O5-2
Molecular Weight: 302.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(indole-3-acetyl)glutamate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)glutamic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)glutamic acid.
Overview

Indole-3-acetyl-glutamate is a naturally occurring compound primarily associated with the plant hormone indole-3-acetic acid. It is classified as an indole derivative and plays a crucial role in the regulation of plant growth and development. This compound was first isolated from the seeds of soybean (Glycine max L.) and has been identified as a significant conjugate of indole-3-acetic acid, contributing to the storage and transport of this hormone within plants .

Source and Classification

Indole-3-acetyl-glutamate is predominantly found in various plant tissues, particularly in the seeds of soybeans. It is classified under the broader category of indole derivatives, which includes other conjugates such as indole-3-acetic acid aspartate and indole-3-acetic acid glucose. These compounds are integral to the auxin metabolism in plants, influencing growth responses to environmental stimuli .

Synthesis Analysis

Methods

The synthesis of indole-3-acetyl-glutamate can be achieved through several methods, primarily involving the conjugation of indole-3-acetic acid with glutamate. One notable approach is via enzymatic acylation, where specific acyltransferases catalyze the transfer of the acetyl group from indole-3-acetic acid to glutamate. This process typically occurs in plant tissues, where the enzyme activity is regulated by various physiological factors .

Technical Details

The synthesis involves:

  1. Isolation: Extraction from plant tissues using methods such as gas chromatography/mass spectrometry for identification.
  2. Enzymatic Reaction: Utilizing purified acyltransferases that exhibit substrate specificity for glutamate.
  3. Characterization: Employing spectrometric techniques to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure

Indole-3-acetyl-glutamate consists of an indole ring connected to an acetyl group and a glutamate moiety. Its chemical structure can be represented as follows:

C13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}

Data

The molecular weight of indole-3-acetyl-glutamate is approximately 250.26 g/mol. The compound features functional groups characteristic of both amino acids and aromatic compounds, contributing to its biochemical properties .

Chemical Reactions Analysis

Reactions

Indole-3-acetyl-glutamate participates in several biochemical reactions:

  1. Conjugation: Formation from indole-3-acetic acid and glutamate through acylation.
  2. Hydrolysis: Under certain conditions, it can be hydrolyzed back into its constituent parts, releasing free indole-3-acetic acid and glutamate.

Technical Details

The enzymatic reactions involving this compound are often studied using thin-layer chromatography and mass spectrometry to analyze reaction products and kinetics .

Mechanism of Action

Process

Indole-3-acetyl-glutamate functions primarily as a storage form of indole-3-acetic acid in plants. When environmental conditions trigger growth responses, this conjugate can be hydrolyzed to release free indole-3-acetic acid, which then participates in various physiological processes such as cell elongation, division, and differentiation.

Data

Research indicates that levels of indole-3-acetyl-glutamate fluctuate based on developmental stages and environmental factors, reflecting its role in maintaining auxin homeostasis within plant systems .

Physical and Chemical Properties Analysis

Physical Properties

Indole-3-acetyl-glutamate is typically a white crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol, facilitating its movement within plant tissues.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may undergo hydrolysis under acidic or basic environments. Its reactivity is influenced by the presence of other biochemical agents within plant cells .

Applications

Indole-3-acetyl-glutamate has significant scientific applications:

  1. Plant Physiology Research: Used as a marker for studying auxin metabolism and transport mechanisms.
  2. Agricultural Biotechnology: Potentially utilized in developing crops with enhanced growth responses to environmental stressors by manipulating auxin levels through its conjugates.
  3. Phytochemical Studies: Investigated for its role in plant signaling pathways and interactions with other phytohormones .
Biosynthesis and Metabolic Pathways

Microbial Biosynthesis of Indole-3-Acetyl-Glutamate in the Gut Microbiome

The human gut microbiome functions as a biochemical reactor that transforms dietary tryptophan into numerous bioactive indole derivatives. IAGlu biosynthesis occurs primarily through the activity of diverse bacterial species equipped with specialized enzymatic machinery. Several distinct metabolic routes contribute to this process:

  • The Indole-3-Pyruvate (IPyA) Pathway: This predominant route involves a two-step enzymatic conversion. First, L-tryptophan aminotransferase (EC 2.6.1.27) catalyzes the transamination of tryptophan using α-ketoglutarate as an amino acceptor, producing indole-3-pyruvic acid (IPyA) and glutamate. Subsequently, indole-3-pyruvate decarboxylase converts IPyA to indole-3-acetaldehyde, which is oxidized to IAA. Enterobacter cloacae exemplifies this pathway, exhibiting high catalytic efficiency with a Km of 3.3 mM for tryptophan and 24 μM for IPyA [2]. The resulting IAA then serves as substrate for conjugation with glutamate.

  • Direct Conjugation via GH3-like Enzymes: Certain bacteria possess adenylate-forming enzymes phylogenetically related to plant GH3 synthetases that directly conjugate IAA to amino acids. Paraburkholderia xenovorans LB400 demonstrates this capacity, expressing indole-3-pyruvate decarboxylase (IpdC) and indole-3-acetaldehyde dehydrogenase (Iad1) enzymes that facilitate IAA production and subsequent conjugation. These genes (BxeB0109 and BxeB0108) form an operon-like structure on the minor chromosome, suggesting coordinated regulation [8].

  • Tryptophanase-mediated Production: Bacteria expressing tryptophanase (TnaA) cleave tryptophan directly to indole, pyruvate, and ammonia. While primarily generating indole, this pathway contributes to the indole precursor pool that can be channeled toward IAA production through secondary transformations. Providencia, Klebsiella, Shigella, and Proteus species dominate this route [7].

Table 1: Microbial Biosynthetic Pathways Contributing to IAGlu Production

Metabolic PathwayKey EnzymesRepresentative MicroorganismsPrimary Products
Indole-3-Pyruvate (IPyA)L-Tryptophan aminotransferase, Indolepyruvate decarboxylaseEnterobacter cloacae, Paraburkholderia xenovoransIAA → IAGlu
TryptophanaseTryptophanase (TnaA)Providencia spp., Klebsiella spp.Indole → IAA → IAGlu
IAM PathwayTryptophan-2-monooxygenase, IAM hydrolasePseudomonas savastanoiIAM → IAA → IAGlu
Bacterial GH3-likeAdenylate-forming enzymesParaburkholderia xenovorans LB400Direct IAA conjugation

The gut environment significantly influences which pathways dominate, with dietary composition, pH, oxygen availability, and microbial community structure serving as determining factors. Metagenomic analyses of hemodialysis patients reveal that shifts in gut microbial composition dramatically alter tryptophan metabolic fluxes. Higher tryptophan concentrations promote metabolic modules for tyrosine degradation and pectin degradation, while lower levels associate with glutamate degradation and valine degradation pathways—all indirectly influencing IAGlu production capacity [7]. Bacteroides uniformis strains demonstrate remarkable metabolic diversity in indole derivative production, with distinct strain clusters showing preferential production of either indole-3-acrylate or indole-3-aldehyde, indicating specialized niche adaptation in IAA conjugation capabilities [3].

Enzymatic Regulation of Tryptophan-Derived Metabolite Synthesis

The biosynthesis of IAGlu is tightly regulated at enzymatic levels through precise mechanisms that control substrate specificity, reaction kinetics, and allosteric modulation:

  • Substrate Specificity and Catalytic Efficiency: The pea IAA-aspartate synthetase (purified to homogeneity) demonstrates rigorous substrate discrimination despite structural similarities among potential substrates. This 70-kDa monomeric enzyme exhibits a 12.5-fold higher affinity for IAA (Km = 0.2 mM) compared to aspartate (Km = 2.5 mM), and remarkable catalytic efficiency (kcat/Km = 682,608.7 s⁻¹M⁻¹ for IAA vs. 5,080 s⁻¹M⁻¹ for aspartate). While specialized for aspartate conjugation, it shows marginal activity toward glutamate, explaining the relative abundance of IAA-Asp over IAGlu in plants. This enzyme also discriminates among auxin structures, effectively conjugating 1-naphthaleneacetic acid (1-NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), but not indole-3-butyric acid (IBA) or 2-NAA [10].

  • Allosteric Regulation and Cofactor Requirements: Bacterial IAA-conjugating enzymes exhibit stringent cofactor requirements. The IPyA pathway enzymes in Enterobacter cloacae absolutely require Mg²⁺ and are strongly activated by reducing agents like dithiothreitol (DTT). The aminotransferase step specifically depends on pyridoxal-5'-phosphate (PLP) as a cofactor, with enzyme activity showing optimal pH at 8.2. This alkaline preference suggests compartmentalization within bacterial cells or specific physiological conditions favoring activity [2] [8].

  • Transcriptional Control Mechanisms: In Paraburkholderia xenovorans LB400, the ipdC and iad1 genes encoding key IAA biosynthetic enzymes are flanked by an AsnC-family transcriptional regulator (BxeB0110) containing a helix-turn-helix DNA-binding domain. This regulator belongs to the Lrp global regulatory network that typically controls amino acid metabolism genes. Adjacent genes encoding an FMN-dependent dehydrogenase (BxeB0107) suggest potential co-regulation of auxiliary metabolic functions. Such genomic organization implies sophisticated transcriptional control responsive to cellular metabolic status [8].

  • Metabolic Channeling and Compartmentalization: The tryptophan synthase complex exemplifies exquisite substrate channeling where indole-3-glycerol phosphate is converted to tryptophan without indole release. This α₂β₂ complex demonstrates allosteric communication between subunits: the β-subunit's aminoacrylate intermediate formation activates the α-subunit's aldolase activity (cleaving indole-3-glycerol phosphate to indole and glyceraldehyde-3-phosphate). The hydrophobic 25Å tunnel then directs indole to the β-active site where it condenses with the aminoacrylate to form tryptophan. This prevents indole leakage that could fuel IAA production, illustrating how pathway architecture regulates metabolic flux [5].

Table 2: Enzymatic Parameters of IAGlu Pathway Enzymes

EnzymeSourceSubstrate SpecificityKm (mM)Optimal pHCofactor Requirement
IAA-Asp SynthetasePisum sativumIAA > 1-NAA > 2,4-D > SAIAA: 0.2; Asp: 2.58.2ATP, Mg²⁺
L-Tryptophan AminotransferaseEnterobacter cloacaeL-Trp > L-PheTrp: 3.3; IPyA: 0.0248.0PLP, α-ketoglutarate
Indolepyruvate DecarboxylaseEnterobacter cloacaeIPyA0.0246.5-7.0Thiamine PPi
IpdCParaburkholderia xenovoransIPyANDNDND

Cross-Kingdom Signaling: Plant vs. Mammalian Metabolic Convergence

IAGlu serves as a fascinating example of evolutionary metabolic convergence where similar biochemical pathways operate in phylogenetically distant organisms but generate signals with kingdom-specific functions:

  • Plant Physiological Functions: In plants, IAGlu functions primarily as a homeostatic regulator of active auxin pools. Unlike free IAA that activates growth responses, conjugated forms like IAGlu represent inactive storage forms or degradation intermediates. The enzyme responsible for IAGlu synthesis in peas (Pisum sativum) shares immunological cross-reactivity with Arabidopsis AtGH3.5 protein, indicating conservation across plant species. This 70-kDa enzyme is particularly abundant in developing seeds, suggesting a specialized role in seed development and nutrient mobilization. The conjugation reaction follows an ordered mechanism where ATP activates IAA to form an adenylated intermediate (IAA-AMP) before glutamate attachment, consuming two high-energy phosphate bonds [1] [10].

  • Mammalian Physiological Implications: In mammals, IAGlu and related indole metabolites function as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor regulating immune responses, xenobiotic metabolism, and epithelial barrier functions. Cardiovascular disease patients exhibit significantly elevated serum levels of indoleacetate (1.8-fold increase), IAGlu (2.1-fold), and methyl indole-3-acetate (1.7-fold), alongside decreased indolepropionate—a cardioprotective metabolite. This distinct metabolic signature (indoleacetylglutamine pathway alteration) suggests gut microbial dysbiosis contributes to CVD pathogenesis through shifted tryptophan metabolism [6].

  • AhR Activation Dynamics: The structural similarity of IAGlu to established AhR ligands enables competitive receptor binding, though with lower affinity than toxic environmental ligands like dioxin. In chronic kidney disease patients undergoing hemodialysis, impaired excretion of protein-bound uremic toxins derived from tryptophan (particularly 3-indoxyl sulfate) creates a pathological burden. Elevated 3-indoxyl sulfate associates with activation of specific gut metabolic modules including alanine degradation I, anaerobic fatty acid beta-oxidation, and sulfate reduction pathways, while lower levels correlate with arabinoxylan degradation and Entner-Doudoroff pathway activities [7]. These shifts influence the broader indole metabolite profile, including IAGlu concentrations.

  • Metabolic Integration Points: The tryptophan metabolic network reveals unexpected integration between kingdoms. Plant-derived IAA can be metabolized by soil bacteria like Paraburkholderia xenovorans LB400 via the iac gene cluster that converts IAA to catechol through intermediates like 2-oxo-4-pentenoic acid and 4-hydroxy-2-oxovalerate. Conversely, bacterially produced IAA in the rhizosphere influences root architecture. Similarly, gut microbial IAGlu production in mammals modulates host physiology through AhR signaling. This cross-kingdom metabolic handoff represents a sophisticated form of chemical diplomacy where metabolites serve as communication currency [8] [6].

Table 3: Comparative Functions of IAGlu in Plant and Mammalian Systems

Functional AspectPlant SystemsMammalian Systems
Primary RoleAuxin homeostasis, storage, transportAhR ligand, microbial-host signaling
Metabolic StatusInactive conjugated auxinProtein-bound uremic toxin precursor
Enzymatic SynthesisGH3 amidosynthetases (IAA-glutamate synthetase)Microbial GH3-like enzymes, aminotransferases
Pathological AssociationNot applicableCardiovascular disease biomarker
Regulatory SignificanceSeed development, stress responseImmune modulation, epithelial barrier maintenance
Degradation PathwaysAmidohydrolases, β-oxidationHepatic modification, renal excretion

The emerging paradigm reveals that IAGlu and related indole metabolites constitute a chemical language transcending kingdom boundaries. In plants, these compounds regulate growth responses to environmental stimuli, while in mammals they mediate host-microbiome communication with profound implications for disease states. The conservation of these pathways suggests evolutionary optimization of tryptophan-derived molecules as versatile information carriers in biological systems [3] [6] [8].

Properties

Product Name

Indole-3-acetyl-glutamate

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate

Molecular Formula

C15H14N2O5-2

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/p-2

InChI Key

YRKLGWOHYXIKSF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)[O-])C(=O)[O-]

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